molecular formula C11H8BrNO3 B1376456 4-Bromo-6-methoxyquinoline-3-carboxylic acid CAS No. 872714-51-7

4-Bromo-6-methoxyquinoline-3-carboxylic acid

Cat. No. B1376456
CAS RN: 872714-51-7
M. Wt: 282.09 g/mol
InChI Key: QUILZJCQPOYYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-6-methoxyquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H8BrNO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a bromo group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position . The molecular weight of the compound is 282.09 g/mol.

Scientific Research Applications

Quinoline Derivatives in Natural Products

Quinoline derivatives, like 4-Bromo-6-methoxyquinoline-3-carboxylic acid, are found in natural products. For instance, new quinoline-2-carboxylic acids have been isolated from Ephedra species, highlighting the presence and importance of such compounds in various plants (Starratt & Caveney, 1996).

Photolabile Protecting Group for Biological Messengers

Brominated hydroxyquinolines, a category including this compound, have been synthesized and studied for their potential as photolabile protecting groups for carboxylic acids. These compounds exhibit high sensitivity to multiphoton-induced photolysis, making them useful for in vivo applications, particularly in the protection and controlled release of biological messengers (Fedoryak & Dore, 2002).

Brominated Tetrahydroisoquinolines from Red Algae

Research on red algae, Rhodomela confervoides, has led to the isolation of brominated tetrahydroisoquinolines, demonstrating the presence and potential biological significance of brominated quinolines in marine organisms. These compounds, related structurally to this compound, suggest a broader application in studying marine natural products (Ma et al., 2007).

Synthesis of Halogenated Quinolines

Studies have shown the utility of compounds like this compound in the synthesis of various halogenated quinolines. These compounds serve as intermediates in the synthesis of more complex molecules, highlighting their importance in synthetic organic chemistry (Lamberth et al., 2014).

Bromination of Quinoline Derivatives

Research on the bromination of quinoline derivatives, including those structurally similar to this compound, has provided insights into the regioselective functionalization of the quinoline ring. This is crucial for the development of specific synthetic pathways in medicinal chemistry (Osborne & Miller, 1993).

Antibiotic Synthesis

Halogenated quinoline building blocks, such as this compound, have been synthesized and shown to be useful in the discovery and development of new antimicrobial agents. These compounds serve as key intermediates in the synthesis of antibiotics, emphasizing their role in pharmaceutical research (Flagstad et al., 2014).

Safety and Hazards

The safety data sheet for “4-Bromo-6-methoxyquinoline-3-carboxylic acid” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is considered hazardous and can cause harm if swallowed or if it comes into contact with the eyes .

properties

IUPAC Name

4-bromo-6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILZJCQPOYYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738376
Record name 4-Bromo-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872714-51-7
Record name 4-Bromo-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-6-methoxy-quinoline-3-carboxylic acid ethyl ester (41 g, 0.132 mole), partially dissolved in THF (600 mL), was treated dropwise with aqueous 2 M sodium hydroxide (198.4 mL, 0.396 mole). After 24 hr, the reaction was complete by TLC (2% MeOH/CH2Cl2). The mixture was neutralized with 5 M HCl then the THF was removed in vacuo. The residue was dissolved in water and acidified with 5 M HCl. The solid product was collected under suction, washed well with water, and dried in vacuo to give the title compound (34 g, 91%) as a white solid: MS (ES) m/e 282/284 (M+H)+.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
198.4 mL
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of the ethyl 4-bromo-6-(methyloxy)-3-quinolinecarboxylate (12 g, 38.7 mmol) in THF (120 mL) was added 2N NaOH (45 mL, 90 mmol) dropwise over 15 min. The reaction solution was stirred for 24 h and then neutralized with 2N HCl (pH 6). The THF was removed in vacuo and the resulting aqueous solution was acidified to pH 2. The product was collected by filtration and washed with water and fully dried under vacuum (48 h). Isolated 10.8 g (100%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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